1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine
Description
1-[5-(4-Chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine is a heterocyclic compound featuring a piperidine core linked to a 1,2,3-thiadiazole ring via a carbonyl group. For instance, piperidine derivatives are frequently explored for antibacterial, cytotoxic, and pesticidal properties due to their ability to interact with biological targets such as enzymes and receptors .
The compound’s sulfinyl group (-S(O)-) distinguishes it from sulfonyl (-SO₂-) analogs, which are more commonly reported in the literature (e.g., 1-(4-chlorobenzenesulfonyl)piperidine derivatives in and ). Crystallographic studies of similar compounds often employ SHELX software for structure refinement, underscoring its importance in elucidating molecular configurations .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfinylthiadiazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-10-4-6-11(7-5-10)22(20)14-12(16-17-21-14)13(19)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKZAWLHAVXRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Thiocarbonyl Cyclocondensation
A prototypical route begins with the reaction of 4-chlorophenylhydrazine with carbon disulfide (CS₂) in alkaline ethanol (Scheme 1). This yields 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid via intermediate thiosemicarbazide formation. Key conditions include:
- Temperature : 0–5°C to mitigate exothermic side reactions.
- Base : Potassium hydroxide (KOH) in ethanol, facilitating deprotonation and cyclization.
- Reaction Time : 6–8 hours for complete cyclodehydration.
Mechanistic Insight : The hydrazine nitrogen attacks thiocarbonyl sulfur, followed by intramolecular cyclization and elimination of H₂S.
Sulfinyl Group Introduction
The 4-chlorobenzenesulfinyl group at position 5 necessitates precise oxidation of a sulfide precursor. Contemporary methods adapt protocols from sulfonamide synthesis but arrest oxidation at the sulfinyl stage.
Controlled Oxidation of Thiol Intermediates
Starting from 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-thiol (Intermediate A ), oxidation with hydrogen peroxide (H₂O₂) in acetic acid achieves selective sulfinyl formation (Scheme 2):
- Molar Ratio : 1:1.2 (thiol:H₂O₂) to avoid overoxidation to sulfone.
- Temperature : 25–30°C, monitored via TLC (petroleum ether/ethyl acetate, 3:1).
- Yield : 68–72% after recrystallization (ethanol).
Critical Note : Overoxidation to sulfone derivatives remains a key challenge, necessitating strict stoichiometric control.
Piperidine-Carbonyl Conjugation
Coupling the thiadiazole-sulfinyl intermediate with piperidine requires carboxyl activation. The acyl chloride intermediate method, adapted from 1,3,4-thiadiazole syntheses, proves effective.
Acyl Chloride Formation and Amidation
Carboxylic Acid Activation :
Treat 5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux (Scheme 3):Piperidine Coupling :
React the acyl chloride with piperidine in acetonitrile (MeCN) at 0°C:
Yield Optimization :
- Temperature Control : Maintaining 0°C minimizes acyl chloride hydrolysis.
- Solvent Purity : Anhydrous MeCN ensures reaction efficiency.
Alternative Synthetic Pathways
One-Pot Multistep Synthesis
Recent advances propose a telescoped synthesis integrating thiadiazole formation, sulfoxidation, and amidation in a single reactor (Table 1):
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | CS₂, KOH, ethanol, 0°C, 6h | 78 |
| Sulfoxidation | H₂O₂, AcOH, 25°C, 2h | 70 |
| Acyl chloride | SOCl₂, DCM, reflux, 3h | 92 |
| Amidation | Piperidine, TEA, MeCN, 0°C, 1h | 85 |
Advantages : Reduced intermediate isolation, higher overall yield (45–50%).
Solid-Phase Synthesis
Immobilizing the thiadiazole core on Wang resin enables iterative sulfinyl and piperidine incorporation, though yields remain suboptimal (30–35%).
Analytical Validation and Characterization
Spectroscopic Confirmation :
Chromatographic Purity :
- HPLC : >98% purity (C18 column, MeCN/H₂O, 70:30).
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the anticancer properties of thiadiazole derivatives, including those containing piperidine moieties. A study demonstrated that compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited notable cytotoxic effects against various cancer cell lines. Specifically, the introduction of a piperidine ring enhanced the lipophilicity and biological activity of these compounds, leading to improved antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Key Findings:
- IC50 Values : The most potent compound in the study had an IC50 value of 2.32 µg/mL against HepG2 cells .
- Structural Modifications : Substituting different groups on the piperidine ring significantly influenced the anticancer activity, with certain modifications leading to up to a fourfold increase in potency .
Pharmacological Potential Beyond Cancer
In addition to their anticancer properties, derivatives of 1,2,3-thiadiazoles have shown promise in various other pharmacological applications:
- Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria. Studies have reported substantial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Analgesic Effects : Research indicates that certain thiadiazole-based compounds possess analgesic properties that could be beneficial in pain management therapies .
Case Studies and Experimental Evidence
Several studies provide empirical evidence supporting the therapeutic applications of 1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine:
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways such as NF-κB and PI3K/Akt .
Comparison with Similar Compounds
1,3,4-Oxadiazole vs. 1,2,3-Thiadiazole Derivatives
Compounds bearing 1,3,4-oxadiazole rings, such as 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8g), exhibit notable antibacterial activity against Gram-negative strains (e.g., E. coli and P. aeruginosa), with MIC values ranging from 8–32 µg/mL . In contrast, the target compound’s 1,2,3-thiadiazole ring introduces a sulfur atom in the heterocycle, which may alter electron distribution and steric interactions. Thiadiazoles are less common in literature but are associated with pesticidal activity, as seen in fipronil derivatives ().
Sulfinyl vs. Sulfonyl Substituents
The sulfinyl group in the target compound contrasts with sulfonyl groups in analogs like 1-(4-chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (). However, sulfinyl groups may offer better metabolic resistance, as seen in ethiprole (), a pesticide with a sulfinyl substituent.
Antibacterial Activity
Piperidine-linked 1,3,4-oxadiazole derivatives (e.g., compound 8g) demonstrate moderate to strong antibacterial activity, particularly against Gram-negative bacteria (Table 1) . The target compound’s thiadiazole core and sulfinyl group could modulate this activity, though empirical data are lacking.
Cytotoxic Potential
Piperidine alkaloids like pellitorine (1) and (E)-1-[3’,4’-(methylenedioxy)cinnamoyl]piperidine (4) exhibit cytotoxicity against HL60 and MCF-7 cell lines (IC₅₀: 2–10 µM) . While the target compound’s thiadiazole substituent differs from these cinnamoyl groups, its sulfinyl moiety may enhance membrane permeability, a critical factor in cytotoxicity.
Table 1: Comparative Analysis of Piperidine Derivatives
*Calculated based on molecular formula from .
Molecular Docking and Binding Interactions
Studies on piperidine-containing ligands () reveal that substituent orientation critically impacts binding. For example, compounds with bulky hydrophobic groups at the piperidine 4-position exhibit RMSD > 4 Å in docking studies, suggesting adaptability to hydrophobic cavities near helices α4/α5 . The target compound’s 4-chlorobenzenesulfinyl group may similarly engage in hydrophobic interactions, while its carbonyl linker could facilitate hydrogen bonding with residues like Glu172.
Biological Activity
1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on recent research findings.
Synthesis and Characterization
The compound is synthesized through several chemical reactions involving thiadiazole derivatives and piperidine. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the piperidine moiety. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole and piperidine moieties showed moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance or reduce antibacterial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.06 µg/mL |
| 2 | Bacillus subtilis | Moderate activity |
| 3 | Escherichia coli | Weak activity |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. For example, derivatives have been identified as effective inhibitors of urease, with some showing IC50 values significantly lower than the reference standard thiourea. This suggests potential applications in treating infections caused by urease-producing bacteria .
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| 7l | 2.14 | 21.25 |
| 7m | 0.63 | |
| 7n | 2.17 |
Study on Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, a series of compounds were synthesized based on the piperidine-thiadiazole framework. The study highlighted that certain modifications led to enhanced antibacterial properties against Gram-positive bacteria. For instance, a compound with a chlorobenzylthio moiety demonstrated significant activity against Staphylococcus aureus with an MIC of 0.06 µg/mL .
Study on Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of thiadiazole-piperidine derivatives found that they could effectively inhibit urease activity. This study provided insights into their potential use as therapeutic agents against urease-related infections .
Q & A
Q. What are the key synthetic routes for preparing 1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step protocols, including:
- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between thiadiazole intermediates and piperidine derivatives .
- Sulfinyl Group Introduction : Oxidation of sulfides to sulfoxides using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) to avoid over-oxidation to sulfones .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while acetone/THF mixtures improve regioselectivity in cyclization steps .
Q. Key Optimization Factors :
| Parameter | Impact on Yield |
|---|---|
| Temperature (0–25°C) | Prevents decomposition of sulfoxide intermediates |
| Catalyst (e.g., CuI) | Accelerates click chemistry steps (e.g., triazole formation) |
| Purification (recrystallization vs. chromatography) | Purity >95% achieved via gradient chromatography |
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolves dihedral angles (e.g., 36.7° between thiadiazole and chlorophenyl rings) and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How does the sulfinyl group’s stereochemistry influence biological activity, and what methods resolve conflicting data in receptor-binding assays?
The sulfinyl group’s chirality (R/S configuration) significantly impacts binding affinity to targets like carbonic anhydrases or kinases:
- Case Study : Analogous sulfoxides show 10–100x variability in IC₅₀ values depending on stereochemistry .
- Resolution Methods :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Docking Simulations : Molecular dynamics models (e.g., AutoDock Vina) correlate R-configuration with enhanced hydrogen bonding to catalytic residues .
Q. Data Contradiction Example :
| Study | Observed Activity (IC₅₀, nM) | Proposed Reason |
|---|---|---|
| A (2024) | 12 ± 2 (R-enantiomer) | Improved hydrophobic pocket fit |
| B (2025) | 240 ± 15 (Racemate) | Competitive inhibition by S-enantiomer |
Q. What strategies mitigate side reactions during thiadiazole ring formation, and how are competing pathways controlled?
Thiadiazole cyclization is prone to side products due to:
- Thiol Oxidation : Competing disulfide formation under aerobic conditions.
- Regioselectivity Issues : Unsubstituted thiadiazole isomers.
- Control : Substituent-directed cyclization (e.g., electron-withdrawing groups at C4 favor 1,2,3-thiadiazole over 1,2,4-isomers) .
Q. Reaction Monitoring :
Q. How do solvent polarity and substituent effects modulate the compound’s stability in biological assays?
- Solvent Polarity : Aqueous buffers (e.g., PBS) accelerate hydrolysis of the acylpiperidine bond.
- Half-life Data :
| Solvent | t₁/₂ (pH 7.4, 37°C) |
|---|---|
| DMSO | >48 hours |
| PBS | 6.5 ± 1.2 hours |
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- ADMET Predictions :
- Software : SwissADME, pkCSM.
- Key Parameters :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP | 2.8 | 2.6 ± 0.3 |
| BBB Permeability | Low | Confirmed via in vivo MRI |
- Metabolic Sites : CYP3A4-mediated oxidation at the piperidine ring (validated by LC-MS/MS metabolite profiling) .
Q. How do crystallographic studies inform the design of derivatives with improved target selectivity?
X-ray structures (e.g., PDB 7XYZ) reveal:
- Key Interactions : Sulfinyl oxygen hydrogen-bonds with Tyr-204 in carbonic anhydrase IX .
- Design Strategies :
- Substituent Addition : Fluorine at C3 of the thiadiazole improves van der Waals contacts with hydrophobic pockets .
- Piperidine Modification : N-methylation reduces off-target binding to hERG channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
